molecular formula C12H14O3 B8341393 11-Oxo-3,6-dodecadiynoic acid

11-Oxo-3,6-dodecadiynoic acid

Cat. No.: B8341393
M. Wt: 206.24 g/mol
InChI Key: YLTMQTOPDWVXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxo-3,6-dodecadiynoic acid is a polyunsaturated fatty acid derivative characterized by a 12-carbon chain (dodeca-) with two triple bonds (diynoic acid) at positions 3 and 6, and a ketone group (oxo) at position 11. sieboldiana and M. rubra . These compounds are often associated with traditional medicinal uses due to their complex bioactivity profiles.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

11-oxododeca-3,6-diynoic acid

InChI

InChI=1S/C12H14O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h4-5,7,9-10H2,1H3,(H,14,15)

InChI Key

YLTMQTOPDWVXDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC#CCC#CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 11-Oxo-3,6-dodecadiynoic acid with structurally analogous compounds, emphasizing chain length, unsaturation patterns, functional groups, and applications:

Compound Name Molecular Formula Chain Length Unsaturation (Position/Type) Functional Groups Source/Application
This compound C₁₂H₁₄O₃ 12 carbons Triple bonds at 3,6 Oxo at C11 Hypothesized plant-derived metabolite
9,11-Octadecadiynoic acid, 8-oxo- C₁₈H₂₆O₃ 18 carbons Triple bonds at 9,11 Oxo at C8 Laboratory chemical (bioactive studies)
10-Undecenoic acid C₁₁H₂₀O₂ 11 carbons Double bond at C10 Carboxylic acid Lab chemical, industrial synthesis
11(E)-Octadecenoic acid C₁₈H₃₄O₂ 18 carbons Double bond at C11 (E-config) Carboxylic acid Research reagent (lipid studies)

Key Observations:

Chain Length and Unsaturation: this compound has a shorter carbon chain (C12) compared to 9,11-Octadecadiynoic acid (C18) . Its diynoic structure (two triple bonds) distinguishes it from mono-unsaturated acids like 10-Undecenoic acid (C11, one double bond) .

Functional Group Positioning: The oxo group at C11 in the target compound contrasts with the oxo group at C8 in 9,11-Octadecadiynoic acid, which may alter hydrogen-bonding capacity and metabolic pathways . Carboxylic acid termini (common in all compounds) suggest shared roles in lipid metabolism or surfactant applications.

Biological and Industrial Relevance: While 10-Undecenoic acid is used in antifungal formulations and industrial synthesis , the bioactivity of this compound remains speculative.

Research Findings and Limitations

  • Structural Analogues in Medicinal Plants : Compounds like 11-oxo-3,8,9,17-tetrahydroxy-[7,0]-metacyclophane (C. sieboldiana) share the 11-oxo motif but feature additional hydroxyl groups and cyclic structures, enhancing solubility and receptor binding .
  • Synthetic and Safety Profiles: Safety data for 10-Undecenoic acid (H303: harmful if swallowed) and 11(E)-Octadecenoic acid highlight standard lab precautions for unsaturated fatty acids . Similar protocols likely apply to this compound, though direct toxicity data are absent.

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